molecular formula C33H47NO13 B549155 (1R,3S,5R,7R,8E,12R,14E,16E,18E,20E,22R,24S,25R,26S)-22-[(3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,26-trihydroxy-12-methyl-10-oxo-6,11,28-trioxatricyclo[22.3.1.05,7]octacosa-8,14,16,18,20-pentaene-25-carboxylic acid CAS No. 7681-93-8

(1R,3S,5R,7R,8E,12R,14E,16E,18E,20E,22R,24S,25R,26S)-22-[(3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,26-trihydroxy-12-methyl-10-oxo-6,11,28-trioxatricyclo[22.3.1.05,7]octacosa-8,14,16,18,20-pentaene-25-carboxylic acid

Cat. No.: B549155
CAS No.: 7681-93-8
M. Wt: 665.7 g/mol
InChI Key: NCXMLFZGDNKEPB-BQGNJOPGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Natamycin, also known as pimaricin, is a macrolide polyene antifungal antibiotic derived from the fermentation of Streptomyces natalensis . It is valued in research for its potent, specific activity against a broad spectrum of yeasts and filamentous fungi, including Aspergillus , Candida , Fusarium , and Penicillium species . Its primary mechanism of action involves binding irreversibly to ergosterol, a key sterol component of the fungal cell membrane . This binding inhibits fungal growth by disrupting the function of membrane-bound transport proteins, leading to a rapid loss of essential cellular constituents without causing direct membrane permeabilization, a mode of action that distinguishes it from other polyene antifungals . This specific action makes it a crucial tool for studying fungal biology and membrane function. Beyond its well-documented use in ophthalmic antifungal formulations , Natamycin has significant applications in industrial and agricultural research. It is widely studied as a natural preservative in food science, effectively extending the shelf-life of dairy products, baked goods, and meats by preventing mold spoilage . Advanced research explores its incorporation into biodegradable polymer systems, such as polycaprolactone (PCL), for developing active food packaging with antifungal surfaces . In agricultural science, studies demonstrate its efficacy in controlling postharvest diseases like brown rot in fruit, both through direct antifungal action and by inducing the fruit's own defense mechanisms . Our Natamycin reagent is provided as a high-purity compound for research purposes only. It is intended for use in in vitro assays, antimicrobial material development, and agricultural science studies. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Key on ui mechanism of action

Like other polyene antibiotics, Natamycin inhibits fungal growth by binding to sterols. Specifically, Natamycin binds to ergosterol in the plasma membrane, preventing ergosterol-dependent fusion of vacuoles, as well as membrane fusion and fission. This differs from the mechanism of most other polyene antibiotics, which tend to work by altering fungal membrane permeability instead.

CAS No.

7681-93-8

Molecular Formula

C33H47NO13

Molecular Weight

665.7 g/mol

IUPAC Name

(1R,3S,5R,7R,8E,12R,14E,16E,18E,20E,22R,24S,25R,26S)-22-[(3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,26-trihydroxy-12-methyl-10-oxo-6,11,28-trioxatricyclo[22.3.1.05,7]octacosa-8,14,16,18,20-pentaene-25-carboxylic acid

InChI

InChI=1S/C33H47NO13/c1-18-10-8-6-4-3-5-7-9-11-21(45-32-30(39)28(34)29(38)19(2)44-32)15-25-27(31(40)41)22(36)17-33(42,47-25)16-20(35)14-24-23(46-24)12-13-26(37)43-18/h3-9,11-13,18-25,27-30,32,35-36,38-39,42H,10,14-17,34H2,1-2H3,(H,40,41)/b4-3+,7-5+,8-6+,11-9+,13-12+/t18-,19-,20+,21+,22+,23-,24-,25+,27-,28+,29-,30+,32?,33-/m1/s1

InChI Key

NCXMLFZGDNKEPB-BQGNJOPGSA-N

Isomeric SMILES

C[C@@H]1C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@@H]3[C@H](O3)/C=C/C(=O)O1)O)O)O)C(=O)O)OC4[C@H]([C@H]([C@@H]([C@H](O4)C)O)N)O

Canonical SMILES

CC1CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC3C(O3)C=CC(=O)O1)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)O)N)O

Appearance

Solid powder

Key on ui application

Natamycin is an antifungal drug for topical ophthalmic administration. It is a tetraene polyene antibiotic derived from Streptomyces natalensis. It possesses in vitro activity against a variety of yeast and filamentous fungi, including Candida, Aspergillus, Cephalosporium, Fusarium and Penicillium. Although the activity against fungi is dose-related, natamycin is predominantly fungicidal. Natamycin is not effective in vitro against gram-positive or gram-negative bacteria. Topical administration appears to produce effective concentrations of natamycin within the corneal stroma but not in intraocular fluid.

boiling_point

897.6±65.0 °C at 760 mmHg

melting_point

290 °C

Other CAS No.

7681-93-8

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

2.78e-01 g/L

storage

−20°C

Synonyms

Myprozine
Natamycin
Pimafucin
Pimaricin
Tennecetin

Origin of Product

United States

Preparation Methods

Solid-Liquid Separation Methods

Post-fermentation broth undergoes primary separation via:

  • Plate Compression : Filter presses at 10°C reduce moisture to 60–70% using Ca(OH)₂-adjusted broth (pH 5.5–7.0)

  • Centrifugation : Disk-stack centrifuges (10,000g) recover 95% natamycin solids as "bacterial slurry"

Table 2: Separation Efficiency by Method

MethodMoisture ContentNatamycin RecoveryEnergy Use (kW·h/kg)
Plate Compression60–70%89%0.8
Centrifugation65–75%95%1.2

Drying and Particle Size Reduction

Flash drying at 160°C for <30 seconds produces granules with <10% moisture. Subsequent processing includes:

  • Expanding Treatment : Extrusion at 180°C for 30 seconds to modify crystal structure

  • Air-Flow Crushing : Jet mills achieve 425-mesh fineness (D90 <40 μm) for improved solubility

Extraction and Purification Methods

Solvent-Free Extraction Protocol

Patent CN103665074A outlines a four-step purification process:

  • Acid Precipitation : Adjust broth pH to 5.0–6.5 with HCl, yielding 92% solid recovery

  • Carbonate Extraction : 0.5M Na₂CO₃ solubilizes natamycin at 1:3 (w/v) ratio

  • Ultrasonic Treatment : 20 kHz for 15 minutes increases extraction efficiency by 18%

  • Crystallization : pH adjustment to 5.0–6.0 precipitates 98.5% pure natamycin

Comparative Analysis of Purification Techniques

Table 3: Purity and Yield Across Methods

TechniquePurity (%)Yield (%)Solvent Use
Organic Solvent Extraction95.285High
Carbonate-Ultrasonic98.591None
Colloid Mill Grinding97.888Low

Industrial-Scale Production Considerations

Equipment Configuration for 10-Ton Annual Output

  • Fermentation : 50 m³ stainless steel bioreactors with automatic pH titration

  • Drying : Rotary flash dryers (180°C inlet, 25-second residence)

  • Milling : Fluidized-bed jet mills (425 mesh capacity)

Environmental and Economic Factors

  • Water Usage : 12 m³ per kg natamycin (40% recycled from press filtration)

  • Energy Intensity : 28 kWh/kg (70% from drying/milling)

  • Cost Breakdown : Raw materials 44%, utilities 33%, labor 23%

Chemical Reactions Analysis

Types of Reactions: Natamycin undergoes hydrolysis at low pH values, leading to the formation of mycosamine due to the hydrolysis of the glycosidic bond . It is also sensitive to light and can degrade under exposure to ultraviolet light.

Common Reagents and Conditions:

    Hydrolysis: Acidic conditions (low pH) can lead to the hydrolysis of natamycin.

    Light Sensitivity: Exposure to ultraviolet light can cause degradation.

Major Products Formed:

Scientific Research Applications

Food Preservation

Antifungal Properties
Natamycin is primarily recognized for its antifungal properties, making it an effective preservative in the food industry. It inhibits the growth of molds and yeasts, which are common spoilage agents in various food products. Research indicates that natamycin is effective against a range of fungi, including Aspergillus, Penicillium, and Candida species. The minimum inhibitory concentrations (MIC) required to inhibit these pathogens typically range from 0.5 to 100 µg/mL depending on the specific organism .

Applications in Food Products
Natamycin is utilized in numerous food items such as:

  • Dairy Products : Effective in yogurt and cheese to prevent spoilage.
  • Meat Products : Used in sausages and cured meats to extend shelf life.
  • Beverages : Applied in fruit juices and wines to inhibit fungal contamination.

A study demonstrated that a concentration of 50 ppm of natamycin could reduce the colony-forming unit (CFU) count of Saccharomyces cerevisiae to less than 10 CFU/mL after 96 hours at room temperature .

Agricultural Applications

Fungal Control in Crops
Natamycin has been studied for its potential use as a biopesticide in agriculture. It exhibits strong antifungal activity against pathogens affecting crops, such as Neofusicoccum parvum, which causes rot in chestnuts. Research shows that natamycin disrupts fungal cell membranes, leading to cell death and reduced infection rates in treated plants .

Case Study: Chestnut Preservation
In a controlled study, chestnut kernels treated with natamycin showed significantly lower rates of rot compared to untreated controls. The study quantified the effectiveness of natamycin emulsions at various concentrations (200 µg/mL and 1000 µg/mL), demonstrating a marked reduction in the incidence of rot .

Medical Applications

Therapeutic Uses
Natamycin has also found applications in medicine, particularly as an antifungal treatment for ocular infections such as keratitis caused by fungi like Fusarium and Aspergillus. A clinical case reported successful treatment of a patient with Fusarium keratitis using natamycin after other therapies failed .

Safety Profile
Toxicological assessments indicate that natamycin has a favorable safety profile. Studies show low acute toxicity levels (oral LD50 > 2000 mg/kg) and no significant neurotoxic effects . Furthermore, it has been tested negative for genotoxicity in several assays, affirming its safety for therapeutic use .

Analytical Methods

Detection in Food Products
The determination of natamycin levels in food products is crucial for regulatory compliance and safety monitoring. A study developed a reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for quantifying natamycin in Turkish yogurt, achieving limits of detection (LOD) at 0.320 mg/kg and limits of quantification (LOQ) at 0.403 mg/kg . This method showcases the importance of analytical techniques in ensuring the safe use of natamycin in food.

Summary Table of Natamycin Applications

Application AreaSpecific Use CasesKey Findings
Food PreservationDairy products, meats, beveragesEffective against molds/yeasts; MIC ranges from 0.5-100 µg/mL
AgricultureCrop protectionReduces fungal infections; effective against Neofusicoccum parvum
MedicalOcular antifungal therapyEffective against keratitis; low toxicity profile
Analytical MethodsDetection in foodRP-HPLC method developed; LOD: 0.320 mg/kg

Comparison with Similar Compounds

Research Findings and Data

Table 1: Comparative Analysis of Natamycin and Similar Antifungals

Compound Target Organisms Mechanism of Action Efficacy (MIC Range) Toxicity Profile
Natamycin Molds, yeasts Ergosterol binding 0.5–6 µg/mL (molds) Low systemic toxicity
Amphotericin B Broad-spectrum fungi Membrane pore formation 0.1–1 µg/mL High nephrotoxicity
Voriconazole Aspergillus, some yeasts Ergosterol synthesis inhibition 0.12–2 µg/mL Hepatotoxicity
GA-NAT (Derivative) Aspergillus fumigatus Enhanced ergosterol binding MIC₅₀: 4 µg/mL Reduced cytotoxicity

Key Insights:

Sterol Specificity : Natamycin’s preferential binding to ergosterol over cholesterol explains its selective antifungal action and low mammalian toxicity .

Resistance Trends : Aspergillus flavus shows higher natamycin resistance (96.7% with MIC ≥32 µg/mL) compared to Fusarium solani (3.3%) .

Derivatives : GA-NAT and Tat2natamycin derivatives improve antifungal activity and reduce cytotoxicity, addressing limitations of native natamycin .

Regulatory and Clinical Considerations

  • Ophthalmology : Natamycin eye drops (5% suspension) achieve corneal concentrations of 1.22 µg/g in debrided tissue, making it effective for fungal keratitis despite some resistance .

Biological Activity

Natamycin, also known as pimaricin, is a polyene macrolide antibiotic produced by Streptomyces natalensis. It is primarily recognized for its antifungal properties, particularly against yeasts and molds, making it a valuable agent in both food preservation and medical applications. This article delves into the biological activity of natamycin, highlighting its mechanisms of action, efficacy in clinical settings, and relevant case studies.

Natamycin exhibits its antifungal activity through a unique mechanism that involves binding to ergosterol , a vital component of fungal cell membranes. This interaction disrupts membrane integrity, leading to cell death. The following points summarize the key aspects of natamycin's mode of action:

  • Ergosterol Binding : Natamycin binds irreversibly to ergosterol, forming a polyene-sterol complex that alters membrane permeability and causes leakage of essential cellular components .
  • Cell Membrane Disruption : The formation of this complex inhibits vital processes such as vacuole fusion in yeast cells, which is critical for their survival .
  • Minimal Systemic Absorption : Studies indicate that natamycin is poorly absorbed in the gastrointestinal tract, with most of the compound being excreted unchanged in feces .

Efficacy in Clinical Applications

Natamycin has been extensively studied for its efficacy against various fungal infections. A notable clinical study compared the effectiveness of topical 5% natamycin against 1% voriconazole in treating mycotic corneal ulcers. The results were promising:

  • Study Overview : The study involved 30 patients divided into two groups, with one group receiving natamycin and the other receiving voriconazole.
  • Results : Both treatments showed significant efficacy, with natamycin demonstrating a slightly faster average resolution time (25.86 days) compared to voriconazole (28 days) .

Table 1: Comparison of Treatment Outcomes

TreatmentAverage Healing Time (days)Complete Resolution (%)
5% Natamycin25.86100
1% Voriconazole2893.33

Case Studies and Research Findings

Several studies have highlighted natamycin's application in different contexts:

  • Food Preservation : Natamycin is widely used as a food preservative due to its antifungal properties. It effectively inhibits mold growth on various food products without affecting their sensory qualities .
  • Postharvest Applications : Research demonstrated that natamycin significantly reduced fungal infection in chestnut kernels during postharvest storage, showcasing its utility in agricultural settings .
  • In Vitro Studies : A study on Neofusicoccum parvum, a pathogenic fungus affecting chestnuts, revealed that natamycin effectively disrupted cell membranes and induced oxidative stress responses leading to cell death .

Table 2: In Vitro Efficacy Against Fungal Pathogens

Fungal PathogenMinimum Inhibitory Concentration (MIC)Observations
Neofusicoccum parvum0.5 µg/mLSignificant cell membrane disruption
Aspergillus spp.1 µg/mLEffective growth inhibition
Curvularia spp.0.75 µg/mLComplete eradication observed

Q & A

Q. Table 1. Experimental Design for Salt-Natamycin Synergism Studies

FactorLevelsMeasurement Endpoint
Natamycin concentration0%, 0.025%, 0.05%, 0.1% (w/v)MIC (μg/mL)
Salinity (NaCl)0.85%, 2%, 5%, 7.5%, 10% (w/v)Microbial viability (CFU)
Incubation time0, 24, 48 hoursRegression coefficients
Source: Adapted from

Q. Table 2. Key Parameters in Natamycin Release Kinetics from Nanohydrogels

ParameterDefinitionModel Equation
γFmaxMaximum released fraction (%)γFmax=CtGANACmax NA\gamma F_{\text{max}} = \frac{C_{tGA-NA}}{C_{\text{max NA}}}
vmaxMaximum release rate (h⁻¹)Derived from logistic fit
λLag time (h)Equation (3) in
Source:

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
(1R,3S,5R,7R,8E,12R,14E,16E,18E,20E,22R,24S,25R,26S)-22-[(3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,26-trihydroxy-12-methyl-10-oxo-6,11,28-trioxatricyclo[22.3.1.05,7]octacosa-8,14,16,18,20-pentaene-25-carboxylic acid
Reactant of Route 2
(1R,3S,5R,7R,8E,12R,14E,16E,18E,20E,22R,24S,25R,26S)-22-[(3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,26-trihydroxy-12-methyl-10-oxo-6,11,28-trioxatricyclo[22.3.1.05,7]octacosa-8,14,16,18,20-pentaene-25-carboxylic acid

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